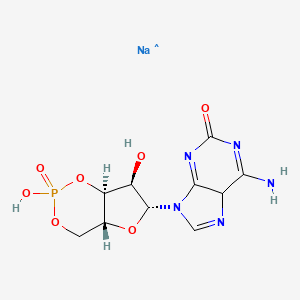
CID 169487929
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 169487929” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique chemical structure and properties, which make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. Common industrial methods include batch and continuous flow processes, which are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of oxygen or other oxidizing agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the replacement of specific functional groups with new ones.
Scientific Research Applications
The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The exact mechanism of action can be complex and may involve multiple steps and interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: The compound can be compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds may share structural features or chemical properties, but they may differ in terms of their reactivity, stability, or biological activity.
List of Similar Compounds: Some similar compounds include those with related chemical structures or functional groups
Properties
Molecular Formula |
C10H12N5NaO7P |
|---|---|
Molecular Weight |
368.20 g/mol |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-7-4-8(14-10(17)13-7)15(2-12-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-6,9,16H,1H2,(H,18,19)(H2,11,13,17);/t3-,4?,5-,6-,9-;/m1./s1 |
InChI Key |
HIFLJAPLRQMLPL-XXSBUZCCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=O)N=C4N)O)OP(=O)(O1)O.[Na] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4C3=NC(=O)N=C4N)O)OP(=O)(O1)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















